molecular formula C21H21N3O5S B2583730 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 894007-85-3

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2583730
CAS RN: 894007-85-3
M. Wt: 427.48
InChI Key: HUSNQOSPXVSJEV-UHFFFAOYSA-N
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Description

2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, also known as GNE-140, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Applications in Synthesis and Bioactivity

  • Synthesis of Nitrogen Sulphur Schiff Bases : Research on nitrogen sulphur Schiff bases, derived from the condensation of various ketones with hydrazinecarbodithioate, has led to the creation of ligands that form complexes with metals like Ni(II), Cd(II), and Zn(II). These complexes have been characterized and analyzed for their potential bioactivity, showing promising antimicrobial and cytotoxic activities (Hussain et al., 2019).

  • Unusual Truce-Smiles Rearrangement : The study of compounds undergoing Truce-Smiles type rearrangements provides insights into novel synthetic pathways. For example, the reaction of specific sulfonyl acetone derivatives with sodium hydroxide has led to unexpected product formations, illustrating the complexity of chemical transformations involving sulfonyl groups (Kimbaris et al., 2004).

  • Antimicrobial and Antifungal Activities : The synthesis of new chemical entities based on benzyl, indole, and pyrrolidine structures has shown significant bioactivity against a range of microbial and fungal strains. These studies contribute to the development of new agents with potential applications in treating infections (Patel et al., 2011).

Photophysical and Biological Properties

  • Estrogen Receptor Binding and Photophysical Properties : The design and synthesis of 2-pyridin-2-yl-1H-indole derivatives have been explored for their binding affinities to the estrogen receptor and their unique photophysical properties. Such compounds demonstrate potential for biological applications and as probes in biochemical research (Kasiotis & Haroutounian, 2006).

  • Antioxidant, Antifungal, and Antibacterial Activities : The development of arylsulfonamide-based compounds has led to the discovery of molecules with notable antioxidant, antifungal, and antibacterial properties. This research highlights the therapeutic potential of these compounds in managing oxidative stress and infections (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(22-11-3-4-12-22)14-23-13-20(18-5-1-2-6-19(18)23)30(28,29)15-16-7-9-17(10-8-16)24(26)27/h1-2,5-10,13H,3-4,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSNQOSPXVSJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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